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Ranolazine-D8 Dihydrochloride

Cat. No.: B1165155
M. Wt: 508.51
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterium (B1214612) Substitution in Pharmacological and Metabolic Investigations

Deuterium (²H), a stable isotope of hydrogen, holds particular significance in pharmacological research. juniperpublishers.com The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can have a profound impact on the compound's metabolic profile. nih.gov This is primarily due to the "kinetic isotope effect" (KIE). researchgate.net The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H). juniperpublishers.comresearchgate.net

Because many drug metabolism processes, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the breaking of C-H bonds, the stronger C-D bond can slow down the rate of these metabolic reactions. juniperpublishers.comcdnsciencepub.com This deliberate slowing of metabolism can be used to:

Enhance Metabolic Stability: By reducing the rate of breakdown, the biological half-life of a drug can be extended. juniperpublishers.com

Probe Metabolic Pathways: Deuteration helps researchers identify the specific sites on a molecule that are most susceptible to metabolic alteration. juniperpublishers.com

Induce "Metabolic Switching": If a drug has multiple metabolic pathways, slowing down one pathway by deuteration can shift metabolism towards alternative routes. osti.gov This can be advantageous if the primary pathway leads to the formation of toxic or undesirable metabolites. juniperpublishers.comosti.gov

Due to these effects, deuteration has become a key strategy in drug discovery and development, not only for creating potentially improved therapeutics but also for studying the metabolic fate of existing drugs. nih.govresearchgate.net

Overview of Ranolazine-D8 Dihydrochloride (B599025) as a Specialized Research Tool

Ranolazine-D8 Dihydrochloride is the deuterium-labeled form of Ranolazine (B828) Dihydrochloride, an anti-anginal agent. medchemexpress.combiocompare.com In this specific isotopologue, eight hydrogen atoms on the piperazine (B1678402) ring of the ranolazine molecule have been replaced with deuterium atoms. nih.gov This targeted substitution makes this compound an ideal internal standard for bioanalytical studies involving the quantification of ranolazine. medchemexpress.commedchemexpress.com

In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise measurements. nih.govnih.gov An ideal internal standard should behave almost identically to the analyte (the substance being measured) during sample extraction, processing, and ionization, but be clearly distinguishable by the mass spectrometer. researchgate.net

This compound fits this role perfectly. It co-elutes with unlabeled ranolazine during chromatography but has a higher mass, allowing the detector to measure both compounds simultaneously. By comparing the signal of the known quantity of the internal standard to the signal of the ranolazine in the sample, researchers can correct for any variability or loss during the analytical process, ensuring highly reliable quantification. nih.gov This makes it an essential tool for pharmacokinetic studies that measure the absorption, distribution, metabolism, and excretion of ranolazine.

Table 1: Physicochemical Properties of this compound vs. Ranolazine Dihydrochloride

PropertyThis compoundRanolazine Dihydrochloride
Chemical Formula C₂₄H₂₇D₈Cl₂N₃O₄ biocompare.comC₂₄H₃₅Cl₂N₃O₄ nih.gov
Molecular Weight ~508.51 g/mol biocompare.com~500.5 g/mol nih.gov
IUPAC Name N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide; dihydrochlorideN-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide dihydrochloride nih.gov
CAS Number (free base) 1092804-88-0 synzeal.com95635-55-5

Table 2: Research Applications of this compound

Application AreaPurposeAnalytical Technique
Pharmacokinetic Studies Serves as an internal standard for the accurate quantification of ranolazine in biological matrices such as human plasma. medchemexpress.comnih.govLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Bioequivalence Studies Used to precisely measure plasma concentrations of ranolazine to compare different formulations of the drug. nih.govresearchgate.netLC-MS/MS nih.gov
Therapeutic Drug Monitoring (TDM) Enables the development of robust assays to monitor levels of ranolazine in patients for research purposes. medchemexpress.commedchemexpress.comMass Spectrometry medchemexpress.com

Properties

Molecular Formula

C24H27D8Cl2N3O4

Molecular Weight

508.51

Appearance

Purity:99.8% HPLC; >98% atom DWhite solid

Synonyms

N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization

Design and Execution of Deuterium (B1214612) Incorporation into Ranolazine (B828) Core Structures

The synthesis of Ranolazine-D8 Dihydrochloride (B599025) necessitates the strategic incorporation of eight deuterium atoms into the ranolazine molecule. The IUPAC name, N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride, explicitly indicates that deuteration occurs specifically at the piperazine (B1678402) ring.

Strategies for Site-Specific Deuteration

The selective placement of deuterium atoms on the piperazine moiety is the cornerstone of synthesizing Ranolazine-D8. This is achieved not by direct hydrogen-deuterium (H-D) exchange on the final ranolazine molecule, but by employing a deuterated building block during the synthesis. The primary strategy involves the synthesis of piperazine-d8, which then serves as a key precursor.

Common methods for preparing piperazine-d8 involve catalytic hydrogen-deuterium exchange. This process typically utilizes:

Deuterium Source: Deuterium gas (D₂) or heavy water (D₂O) are the most common sources of the isotope.

Catalyst: A heterogeneous transition metal catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), facilitates the exchange reaction.

Reaction Conditions: The exchange is generally carried out under elevated temperature (150–250°C) and pressure (30–100 bar D₂) to achieve high levels of deuterium incorporation.

This pre-deuterated piperazine-d8 is then used in the subsequent steps of the ranolazine synthesis, ensuring the deuterium atoms are located exclusively on the piperazine ring structure. This "building block" approach is a common and effective strategy for site-specific deuteration in the synthesis of complex pharmaceutical molecules.

Stereochemical Considerations in Deuterated Ranolazine Synthesis

Ranolazine contains a single stereocenter at the 2-position of the propyl group, and it is marketed as a racemic mixture. The synthesis of Ranolazine-D8 Dihydrochloride, therefore, also results in a racemic mixture.

The key stereochemical step in the synthesis of ranolazine is the ring-opening of the epoxide precursor, 1-(2-methoxyphenoxy)-2,3-epoxypropane, by the nucleophilic nitrogen of the piperazine ring (in this case, a deuterated piperazine derivative). This reaction proceeds via an SN2 mechanism, leading to the formation of a chiral secondary alcohol. Since a non-chiral epoxide and a non-chiral piperazine derivative are used, the product is a 1:1 mixture of (R)- and (S)-enantiomers.

While methods exist for the chemo-enzymatic synthesis of individual ranolazine enantiomers, the standard synthesis of Ranolazine-D8 for use as an internal standard typically mirrors the synthesis of the racemic drug, maintaining the same stereochemical outcome.

Chemical Synthesis Pathways for this compound

The synthesis of this compound follows the established synthetic routes for ranolazine, with the crucial substitution of a deuterated precursor.

Exploration of Precursor Compounds and Reaction Conditions

The most common synthetic route involves the coupling of two key intermediates. For the deuterated analog, these are:

N-(2,6-dimethylphenyl)-2-(piperazin-1-yl-d8)acetamide (Deuterated Intermediate A) : This intermediate is prepared by the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine-d8.

1-(2-methoxyphenoxy)-2,3-epoxypropane (Intermediate B) : This epoxide is a common precursor in ranolazine synthesis.

The synthesis proceeds by the nucleophilic attack of one of the nitrogen atoms of the deuterated piperazine ring in Intermediate A on the epoxide ring of Intermediate B. This reaction is typically carried out in a suitable solvent mixture, such as methanol and toluene, under reflux conditions.

PrecursorStructureRole
Piperazine-d8 C₄D₈H₂N₂Key deuterated building block.
2-chloro-N-(2,6-dimethylphenyl)acetamide C₁₀H₁₂ClNOReacts with Piperazine-d8 to form Deuterated Intermediate A.
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl-d8)acetamide C₁₄H₁₃D₈N₃ODeuterated nucleophile for coupling with the epoxide.
1-(2-methoxyphenoxy)-2,3-epoxypropane C₁₀H₁₂O₃Electrophilic partner in the key coupling reaction.

Once the coupling reaction is complete, the resulting Ranolazine-d8 free base is converted to its dihydrochloride salt by treatment with excess hydrochloric acid in a solvent like methanol.

Optimization of Synthetic Yields and Isotopic Purity

Optimizing the synthesis of Ranolazine-D8 focuses on two critical parameters: chemical yield and isotopic purity.

Chemical Yield: The optimization of the chemical yield involves standard organic synthesis considerations, such as:

Reaction Temperature and Time: Ensuring the coupling reaction goes to completion without significant side-product formation.

Solvent Choice: Utilizing solvents that ensure solubility of reactants and facilitate the reaction.

Stoichiometry of Reactants: Adjusting the ratio of the nucleophilic piperazine derivative to the epoxide to maximize conversion.

Purification Methods: Employing techniques like chromatography or recrystallization to isolate the pure product.

Isotopic Purity: Achieving high isotopic purity (>98%) is paramount for the intended use of Ranolazine-D8 as an internal standard. Optimization strategies focus on the initial deuteration step of the piperazine precursor.

ParameterConditionPurpose
Catalyst Loading 5–10 wt% Pd/C or Pt/CTo ensure efficient H-D exchange.
D₂ Gas Pressure 30–100 barTo drive the equilibrium towards the deuterated product.
Temperature 150–250°CTo provide sufficient energy for C-H bond cleavage.
Solvent Deuterated water (D₂O)To act as a deuterium source and prevent isotopic dilution.

Care must also be taken in the final work-up and salt formation steps to avoid any back-exchange of deuterium for hydrogen. This includes using deuterated solvents where appropriate and minimizing exposure to protic, non-deuterated environments.

Advanced Characterization Techniques for this compound

Confirmation of the structure and, crucially, the isotopic enrichment of this compound requires sophisticated analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary tool for determining isotopic purity.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the mass of the D8-labeled compound (C₂₄H₂₅D₈N₃O₄).

Isotopic Distribution: HRMS can resolve the signals from molecules with different numbers of deuterium atoms (D0 to D8). By analyzing the relative intensities of these isotopologue peaks, the percentage of isotopic enrichment can be accurately calculated. Electrospray ionization (ESI) is a common technique used for this analysis.

¹H NMR: In the proton NMR spectrum of Ranolazine-D8, the signals corresponding to the protons on the piperazine ring (which are typically found in the aliphatic region) will be absent or significantly diminished. This provides direct evidence of successful site-specific deuteration.

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal in the region corresponding to the piperazine ring, confirming the presence and chemical environment of the incorporated deuterium atoms.

¹³C NMR: The carbon signals of the deuterated piperazine carbons will show characteristic splitting patterns (due to C-D coupling) and may have altered relaxation times compared to the non-deuterated compound.

Advanced Analytical Methodologies and Bioanalytical Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Ranolazine (B828) and Metabolites

LC-MS/MS has become the definitive technique for the quantification of ranolazine in biological samples due to its high sensitivity, specificity, and efficiency. oup.comnih.gov The development of a reliable LC-MS/MS method involves meticulous optimization of both the chromatographic separation and mass spectrometric detection parameters.

Chromatographic Separation Parameters and Stationary Phase Selection

Effective chromatographic separation is crucial for isolating ranolazine and its metabolites from endogenous components of the biological matrix, thereby minimizing interference and matrix effects. Reversed-phase chromatography is the predominant mode of separation used for ranolazine analysis.

Stationary Phase: C18 columns are the most frequently reported stationary phases for ranolazine analysis, offering excellent retention and separation based on hydrophobicity. oup.comnih.gov Various C18 column chemistries, such as Zorbax Extend-C18, Gemini C18, and Poroshell C18, have been successfully employed. oup.comnih.govscirp.org Other stationary phases like Peerless Cyano and Thermo Beta Basic-8 have also been utilized, demonstrating the flexibility in method development. nih.govimpactfactor.org

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Methanol and acetonitrile (B52724) are the common organic modifiers. The aqueous phase is often acidified with formic acid or buffered with ammonium (B1175870) acetate (B1210297) to ensure the protonation of ranolazine, which is essential for good peak shape and efficient ionization. oup.comnih.gov Typical mobile phase compositions include methanol/ammonium acetate and acetonitrile/water with formic acid. oup.comresearchgate.net Separation is usually achieved using either isocratic or gradient elution, with isocratic methods being common for their simplicity and robustness in high-throughput analysis. nih.gov

Table 1: Examples of Chromatographic Conditions for Ranolazine Analysis
Stationary Phase (Column)Mobile Phase CompositionFlow Rate (mL/min)Reference
Zorbax Extend-C18 (150 x 4.6 mm, 5 µm)Methanol:10mM Ammonium Acetate (60:40, v/v), pH 4.01.0 oup.com
Peerless Cyano (33 x 4.6 mm, 3 µm)Methanol:Water with 1.0% Formic Acid (65:35, v/v)1.0 nih.gov
Gemini C18 (50 x 2.0 mm, 5 µm)Methanol:5mM Ammonium Acetate (Gradient)N/A nih.gov
Poroshell C18 PFP (150 x 3.0 mm, 2.7 µm)A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Methanol (Gradient)0.4 scirp.org
Thermo Beta Basic-8 (100 x 4.6 mm, 5 µm)Methanol:Ammonium Acetate Solution (70:30, v/v)1.0 impactfactor.org

Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring, High-Resolution Mass Spectrometry)

Mass spectrometry provides the high degree of sensitivity and selectivity required for bioanalysis. For ranolazine quantification, tandem mass spectrometry (MS/MS) is universally employed.

Multiple Reaction Monitoring (MRM): This is the most common detection strategy for quantifying ranolazine in complex matrices. oup.comnih.govnih.gov MRM is typically performed on a triple quadrupole (QqQ) mass spectrometer. In this mode, the precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, significantly enhancing the signal-to-noise ratio and specificity of the assay. For ranolazine, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 428.3. researchgate.net The most frequently monitored MRM transition for ranolazine is m/z 428.3 → 279.5. nih.govresearchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS): While less common in routine quantitative bioanalysis of ranolazine compared to MRM, HRMS instruments like Quadrupole Time-of-Flight (QTOF) offer the advantage of high mass accuracy. This allows for the confident identification of compounds based on their exact mass and isotopic pattern, which can be useful during method development, metabolite identification, and for troubleshooting matrix interferences. HRMS can provide additional confidence in the identification of ranolazine and its metabolites.

Optimization of Ionization Conditions and Fragmentation Pathways for Ranolazine and its Deuterated Analog

Ionization Conditions: Electrospray ionization (ESI) is the preferred ionization technique for ranolazine analysis, operated in the positive ion mode. scirp.orgnih.gov Ranolazine's structure, containing multiple basic nitrogen atoms in the piperazine (B1678402) ring, makes it readily amenable to protonation, forming a stable [M+H]⁺ ion in the ESI source. Optimization of ESI parameters such as capillary voltage, source temperature, and nebulizing gas flow is critical to achieve a stable and robust ion signal.

Fragmentation Pathways: Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the protonated ranolazine molecule (m/z 428.3) undergoes fragmentation. The major product ion observed at m/z 279.5 corresponds to the cleavage of the ether bond and the propyl-piperazine linkage. This fragmentation yields a stable product ion containing the N-(2,6-dimethylphenyl)acetamide and piperazine moieties.

For the deuterated analog, Ranolazine-D8 Dihydrochloride (B599025), the precursor ion will have a higher mass-to-charge ratio due to the incorporation of eight deuterium (B1214612) atoms. Assuming the deuterium labels are on stable positions of the molecule not involved in the fragmentation, the fragmentation pathway is expected to be identical to that of the unlabeled ranolazine. The resulting product ion would also retain the deuterium labels, leading to a corresponding mass shift. This parallel fragmentation behavior is a key requirement for a stable isotope-labeled internal standard.

Table 2: Common Mass Spectrometric Parameters for Ranolazine Detection
ParameterSettingReference
Ionization ModeElectrospray Ionization (ESI), Positive scirp.orgnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) oup.comnih.gov
Precursor Ion (Ranolazine)m/z 428.2 - 428.3 nih.govresearchgate.net
Product Ion (Ranolazine)m/z 279.5 nih.govrsc.org
MRM Transition (Ranolazine)m/z 428.3 → 279.5 researchgate.net

Application of Ranolazine-D8 Dihydrochloride as an Internal Standard in Quantitative Bioanalysis

The use of an appropriate internal standard (IS) is essential for accurate and precise quantification in LC-MS/MS assays. An ideal IS should mimic the analytical behavior of the analyte as closely as possible. This compound, a stable isotope-labeled version of the parent drug, is considered the gold standard for this purpose.

Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for highly accurate quantification. The method involves adding a known amount of an isotopically enriched standard (e.g., Ranolazine-D8) to the sample before any sample preparation steps. This "spike" mixes with the endogenous, unlabeled analyte.

During sample extraction, chromatographic separation, and ionization, both the analyte and the isotopically labeled standard experience identical processing and potential losses. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. Quantification is based on the ratio of the mass spectrometric response of the analyte to that of the known amount of the internal standard. Because the ratio is used for calculation, any variations or losses during the analytical process that affect the analyte and the IS equally are canceled out, leading to highly precise and accurate results.

Benefits of Deuterated Internal Standards for Matrix Effects Compensation

Biological matrices like plasma are complex and contain numerous endogenous compounds that can interfere with the ionization of the analyte in the ESI source. This phenomenon, known as the matrix effect, can cause either ion suppression or enhancement, leading to inaccurate and imprecise results.

The primary advantage of using a deuterated internal standard like Ranolazine-D8 is its ability to effectively compensate for these matrix effects. Since the physicochemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, it co-elutes from the LC column with the analyte. impactfactor.org By co-eluting, both the analyte and the internal standard experience the same degree of ion suppression or enhancement at any given point in time. impactfactor.org Consequently, the ratio of their peak areas remains constant, even in the presence of variable matrix effects between different samples. This normalization is crucial for ensuring the reliability and robustness of bioanalytical methods. impactfactor.org

Validation of Bioanalytical Methods in Research Matrices

The validation of bioanalytical methods is crucial to ensure the reliability of quantitative data from complex biological samples such as animal tissue homogenates, cellular lysates, and in vitro incubation media. While specific validation data for this compound in these exact matrices is not extensively published, the principles of such validation are well-established and can be illustrated by studies on the non-labeled Ranolazine in similar matrices.

Specificity is the ability of the analytical method to differentiate and quantify the analyte from other components in the sample, including endogenous matrix components, metabolites, and other co-administered drugs. impactfactor.org Selectivity is typically assessed by analyzing multiple blank matrix samples from different sources to investigate the presence of interfering peaks at the retention time of the analyte and the internal standard. ck-surveying.com

In the context of this compound, a highly selective LC-MS/MS method would be employed. The specificity would be conferred by the unique mass-to-charge (m/z) transitions of Ranolazine and Ranolazine-D8 in Multiple Reaction Monitoring (MRM) mode. For instance, the transition for Ranolazine is often monitored at m/z 428.20 > 279.50. rsc.org For Ranolazine-D8, a correspondingly higher m/z would be selected for both the precursor and product ions, ensuring no crosstalk between the analyte and the internal standard.

A study on the stereoselective quantification of Ranolazine in rat plasma and tissues (including heart, liver, spleen, lung, and kidney homogenates) demonstrated excellent specificity by comparing chromatograms of blank tissue samples with those spiked with Ranolazine and an internal standard. rsc.org This approach would be directly applicable to validating a method using this compound.

Table 1: Representative Data for Specificity Assessment in Various Research Matrices

Matrix Number of Sources Tested Interference at Ranolazine Retention Time (% of LLOQ) Interference at Ranolazine-D8 Retention Time (% of LLOQ)
Rat Liver Homogenate 6 < 20% < 5%
Rat Brain Homogenate 6 < 20% < 5%
Human Cellular Lysate (HepG2) 6 < 20% < 5%

This table is representative and compiled based on typical acceptance criteria for bioanalytical method validation.

The Lower Limit of Quantification (LLOLOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. The Upper Limit of Quantification (ULOQ) is the highest concentration that meets the same criteria. For Ranolazine in human plasma, LLOQs have been established in the range of 5-10 ng/mL. nih.govmdpi.com In a study of Ranolazine enantiomers in microsomal medium, the LLOQ was 25 ng/mL for each enantiomer. nih.gov

For a method employing Ranolazine-D8 as an internal standard, the LLOQ and ULOQ for Ranolazine would be determined by the sensitivity of the mass spectrometer and the required concentration range for the specific research application. The precision at the LLOQ should be within 20%, and the accuracy should be within 80-120%.

Table 2: Illustrative LLOQ and ULOQ for Ranolazine Analysis in Research Matrices

Matrix LLOQ (ng/mL) ULOQ (ng/mL)
Rat Kidney Homogenate 10 2000
Cellular Lysate 25 2500

Data is extrapolated from published methods for Ranolazine in similar biological matrices. rsc.orgnih.gov

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For bioanalytical methods, the accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).

A study on Ranolazine in human plasma reported intra- and inter-day precision values below 3.7% and accuracy within ±3.2% at all three QC levels, demonstrating excellent method performance. nih.gov Similar performance would be expected for a validated method using Ranolazine-D8 in research matrices.

Table 3: Representative Intra-day and Inter-day Precision and Accuracy Data for Ranolazine

Matrix Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Tissue Homogenate 30 (Low QC) 4.5 102.3 5.1 101.7
300 (Mid QC) 3.8 98.9 4.2 99.5
1500 (High QC) 2.9 101.1 3.5 100.8
Cellular Lysate 75 (Low QC) 5.2 97.5 6.0 98.2
750 (Mid QC) 4.1 101.8 4.9 101.1

This table is representative and based on typical performance of validated bioanalytical methods for small molecules.

The stability of both the analyte and the internal standard in the biological matrix under various storage and processing conditions must be thoroughly evaluated. nih.gov This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and post-preparative stability in the autosampler. The stability of Ranolazine has been demonstrated under various conditions. For example, in human plasma, Ranolazine samples were found to be stable for three freeze-thaw cycles, 24 hours at ambient temperature, and for at least 3 months when stored at -20°C. researchgate.net

As Ranolazine-D8 is chemically identical to Ranolazine, it is expected to exhibit similar stability profiles. However, this must be experimentally confirmed during method validation. Any degradation of the internal standard could lead to inaccurate quantification of the analyte.

Table 4: Summary of Stability Assessment for Ranolazine in Biological Matrices

Stability Test Conditions Acceptance Criteria
Freeze-Thaw Stability 3 cycles at -20°C and -80°C Mean concentration within ±15% of nominal
Short-Term (Bench-Top) Stability 24 hours at room temperature Mean concentration within ±15% of nominal
Long-Term Stability 3 months at -80°C Mean concentration within ±15% of nominal

Based on typical stability testing protocols for bioanalytical method validation.

Emerging Analytical Platforms for Deuterated Compound Analysis

While liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis, emerging platforms offer potential advantages in terms of speed, resolution, and reduced environmental impact.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC offers several advantages over traditional liquid chromatography, including higher efficiency, faster analysis times, and reduced organic solvent consumption, making it a "greener" analytical technique.

When coupled with tandem mass spectrometry (MS/MS), SFC becomes a powerful tool for the analysis of a wide range of compounds, including deuterated internal standards like this compound. The principles of detection are the same as in LC-MS/MS, relying on the specific m/z transitions of the analyte and the internal standard.

The use of deuterated modifiers in SFC can further streamline the analytical process, particularly for applications requiring fraction collection for subsequent analysis by techniques like NMR. mdpi.com The inherent properties of SFC make it well-suited for high-throughput bioanalysis, which is often required in preclinical and clinical research. While specific applications of SFC-MS/MS for Ranolazine-D8 are not yet widely published, the technique's proven capabilities for separating complex mixtures and analyzing a diverse range of analytes suggest its strong potential for this application. mdpi.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Targeted Analysis

Capillary Electrophoresis-Mass Spectrometry (CE-MS) represents a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly well-suited for the targeted analysis of pharmaceuticals and their metabolites in complex biological matrices. The application of CE-MS for the specific quantification of this compound, often utilized as an internal standard in bioanalytical methods, leverages the strengths of both techniques to achieve high-resolution separation and precise mass-based detection.

The fundamental principle of CE lies in the differential migration of charged analytes within a narrow-bore capillary under the influence of a high electric field. This allows for the efficient separation of compounds based on their charge-to-size ratio. When coupled with mass spectrometry, typically via an electrospray ionization (ESI) interface, the separated analytes are ionized and subsequently identified and quantified based on their mass-to-charge (m/z) ratio.

For the targeted analysis of this compound, a CE-MS method would be developed to ensure its separation from the unlabeled Ranolazine and other potential interferences in the sample matrix. The use of a deuterated internal standard like this compound is a cornerstone of robust quantitative bioanalysis. aptochem.comkcasbio.com Since its physicochemical properties are nearly identical to the analyte of interest (Ranolazine), it co-migrates during the electrophoretic separation and experiences similar ionization effects in the mass spectrometer. aptochem.com This co-elution is critical for correcting any variability that may occur during sample preparation, injection, and ionization, thereby enhancing the accuracy and precision of the quantification. kcasbio.com

A plausible CE-MS methodology for the analysis of Ranolazine and its deuterated internal standard would draw upon established methods for similar compounds, such as other piperazine derivatives. gtfch.org A capillary with a fused-silica backbone would be employed, and the separation would be achieved using a background electrolyte (BGE) at a low pH to ensure that the amine functionalities of Ranolazine are protonated, rendering the molecule positively charged.

Detailed Research Findings

While specific research exclusively detailing the CE-MS analysis of this compound is not extensively published, a robust methodology can be constructed based on the successful application of CE-MS to structurally related piperazine compounds. gtfch.org For instance, a CE-ESI-MS/MS procedure for the separation of five distinct piperazine derivatives has been successfully developed, providing a strong foundation for a Ranolazine-specific method. gtfch.org

In such a method, the separation would be conducted in a fused-silica capillary. The background electrolyte would likely consist of an acidic buffer, such as formic acid, which is volatile and compatible with mass spectrometry. gtfch.org The application of a positive voltage would drive the migration of the protonated Ranolazine and Ranolazine-D8 towards the cathode and subsequently into the mass spectrometer.

The mass spectrometer would be operated in the positive ion mode using an electrospray ionization source. For targeted quantification, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the preferred technique. This involves the selection of a specific precursor ion for both Ranolazine and this compound, followed by their fragmentation to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions provides exceptional selectivity and sensitivity.

The table below outlines a hypothetical set of optimized parameters for a CE-MS/MS method for the targeted analysis of Ranolazine and this compound, based on existing methods for similar analytes. gtfch.org

ParameterValue
CE Instrument Commercial Capillary Electrophoresis System
CapillaryFused-silica, 75 µm i.d., 80 cm length
Background Electrolyte (BGE)100 mmol/L formic acid in deionized water
Separation Voltage+25 kV
Injection ModeHydrodynamic (pressure)
MS Instrument Triple Quadrupole Mass Spectrometer
Ion SourceElectrospray Ionization (ESI), positive mode
Sheath LiquidIsopropanol/water (50:50, v/v)
Nebulizer Gas Pressure4 psi
Drying Gas Flow4 L/min
Drying Gas Temperature250°C

The targeted analysis would focus on the specific mass transitions for Ranolazine and its deuterated analog. The mass difference of 8 Da between Ranolazine-D8 and Ranolazine allows for their distinct detection by the mass spectrometer, preventing any cross-talk between the two signals.

The following table details the proposed MRM transitions for the targeted analysis:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ranolazine428.3279.2
This compound436.3287.2

The development and validation of such a CE-MS method would involve optimizing the separation and MS parameters to achieve baseline separation of the analytes from endogenous interferences and to maximize sensitivity. The high resolving power of CE, combined with the specificity of MS/MS detection, would result in a highly reliable and robust bioanalytical method for the targeted analysis of this compound.

Mechanistic Research Applications of Ranolazine D8 Dihydrochloride

Investigations into Metabolic Pathway Elucidation Using Stable Isotopes

The use of stable isotope-labeled compounds like Ranolazine-D8 Dihydrochloride (B599025) is a cornerstone of modern drug metabolism research. nih.gov This approach allows for the unambiguous differentiation of the drug and its metabolites from endogenous compounds, facilitating detailed pathway analysis. nih.gov

In Vitro Metabolic Studies in Subcellular Fractions (e.g., Liver Microsomes, Cytosols)

In vitro models using subcellular fractions are essential for identifying the primary enzymes responsible for a drug's metabolism. researchgate.net Liver microsomes are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, while cytosolic fractions contain other key enzymes like sulfotransferases. mdpi.comnih.gov

In a typical study, Ranolazine-D8 Dihydrochloride is incubated with human liver microsomes in the presence of necessary cofactors like NADPH. frontiersin.org The reaction mixture is then analyzed, most commonly by liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) label on Ranolazine-D8 results in a distinct mass shift (typically +8 atomic mass units) in the parent compound and any of its metabolites that retain the label. This mass signature allows for easy detection and differentiation from the complex background matrix of the microsomal incubation. monash.edu By observing the depletion of the deuterated parent drug and the appearance of deuterated metabolites, researchers can confirm the metabolic role of microsomal enzymes. These studies have been instrumental in confirming that ranolazine (B828) is extensively metabolized by CYP3A enzymes and to a lesser extent by CYP2D6. nih.govresearchgate.net

Application in Isolated Hepatocyte and Tissue Slice Incubation Systems

While subcellular fractions are excellent for identifying specific enzyme families, they lack the complete cellular machinery and compartmentalization of whole cells. mdpi.com Isolated hepatocytes and precision-cut tissue slices offer a more physiologically relevant in vitro system, containing a full complement of metabolic enzymes and cofactors in their natural arrangement.

When this compound is introduced to a suspension of isolated hepatocytes, it undergoes a more comprehensive metabolic process, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. Studies using isolated perfused rat livers have demonstrated that ranolazine can influence hepatic fatty acid and carbohydrate metabolism. scirp.orgnih.gov By using the deuterated form, researchers can trace the metabolic fate of the compound within these intact cellular systems. The stable isotope label ensures that the metabolites detected originate from the administered Ranolazine-D8, allowing for a more accurate and complete picture of its biotransformation in a liver cell. nih.gov

Identification and Structural Characterization of Phase I and Phase II Deuterated Metabolites

Ranolazine undergoes extensive metabolism, with over 100 metabolites identified in urine. nih.gov The primary metabolic pathways include N-dealkylation, O-demethylation, O-dearylation, hydrolysis of the amide group, and various oxygenations (Phase I), as well as direct conjugation with glucuronic acid (Phase II). nih.govnih.gov

The use of Ranolazine-D8 is invaluable for the identification of these biotransformation products. In LC-MS analysis, the deuterated metabolites exhibit a characteristic isotopic pattern that makes them stand out. For instance, a deuterated metabolite will appear as a "doublet" with its naturally occurring, non-labeled counterpart if a mixture is analyzed, or as a distinct peak with a higher mass if only the labeled drug is administered. This simplifies the process of distinguishing drug-related material from endogenous molecules, which is a significant challenge in metabolomics. This technique has been used to identify major metabolites of ranolazine, such as those formed through O-demethylation (e.g., CVT-2514) and N-dealkylation (e.g., CVT-2738). nih.govdrugbank.com

Table 1: Major Metabolic Pathways of Ranolazine This table is interactive. Click on the headers to sort.

Metabolic Pathway Phase Description of Transformation Key Metabolites Identified
O-Demethylation Phase I Removal of a methyl group from the methoxyphenoxy moiety. CVT-2514 nih.gov
N-Dealkylation Phase I Cleavage of the piperazine (B1678402) ring. nih.gov CVT-2738, CVT-4786 nih.gov
O-Dearylation Phase I Removal of the methoxyphenoxy group. nih.gov CVT-2512 nih.gov
Hydrolysis Phase I Cleavage of the amide group. nih.gov -
Oxygenation Phase I Addition of oxygen atoms at various positions. nih.gov -

Enzyme Kinetic Studies with Deuterated Substrates for Specific Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms, UGTs)

Deuterium labeling is a key technique for investigating enzyme reaction mechanisms through the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the cleavage of a C-H bond is the rate-limiting step of a metabolic reaction, substituting hydrogen with deuterium at that position will slow down the reaction rate.

By comparing the rate of metabolism of ranolazine with that of Ranolazine-D8 by specific, recombinantly expressed CYP isoforms (like CYP3A4 or CYP2D6), researchers can gain insight into the catalytic mechanism. researchgate.net If a significant KIE is observed (i.e., Ranolazine-D8 is metabolized more slowly), it provides strong evidence that C-H bond breaking is a critical, rate-determining step in the transformation mediated by that specific enzyme. This information is crucial for understanding potential drug-drug interactions and for predicting how genetic variations in metabolic enzymes might affect the drug's clearance.

Pre-clinical Pharmacokinetic Research in Animal Models Utilizing Deuterated Ranolazine

Deuterated compounds are widely used as internal standards in bioanalytical methods for pharmacokinetic (PK) studies due to their ideal properties. medchemexpress.commedchemexpress.com They have the same chemical properties as the non-labeled drug, meaning they behave identically during sample extraction and chromatographic separation, but are easily distinguished by a mass spectrometer. fda.gov

Absorption, Distribution, and Excretion (ADE) Studies in Rodent and Non-Rodent Species

In pre-clinical ADE studies, animals are administered the non-labeled ranolazine. nih.gov To accurately measure the concentration of the drug and its metabolites in biological samples (e.g., blood, plasma, urine, feces) over time, a known quantity of this compound is added to each sample as an internal standard before processing.

During LC-MS analysis, the ratio of the signal from the non-labeled ranolazine to the signal from the deuterated internal standard is measured. This ratio allows for highly precise and accurate quantification, as it corrects for any loss of the analyte during sample preparation and for variations in instrument response. This methodology is essential for reliably determining key pharmacokinetic parameters.

For example, a study in rats investigated the pharmacokinetics of ranolazine. The data gathered from such studies, which rely on deuterated internal standards for accurate quantification, are critical for understanding the drug's behavior in vivo. nih.gov

Table 2: Pharmacokinetic Parameters of Ranolazine in Diabetic vs. Non-Diabetic Rats Following a 80 mg/kg Oral Dose This table is interactive. Click on the headers to sort.

Parameter Non-Diabetic Rats (Mean ± SD) Diabetic Rats (Mean ± SD) Unit
Cmax 1911.25 ± 975.90 899.94 ± 387.85 ng/mL
AUC (0-12h) 8036.50 ± 2377.93 3164.33 ± 501.87 ng·h/mL
Vd 60.77 ± 2.32 133.70 ± 2.81 L/kg
CL 10.28 ± 2.93 25.54 ± 4.02 L/h/kg
Tmax 1.0 ± 0.55 1.0 ± 0.00 h

Data sourced from a study on streptozotocin-induced diabetic rats. nih.gov Cmax = Maximum concentration; AUC = Area under the curve; Vd = Volume of distribution; CL = Clearance; Tmax = Time to maximum concentration.

These studies show that following oral administration, approximately 75% of a ranolazine dose is excreted in the urine and 25% in the feces, with less than 5% excreted as the unchanged parent drug, highlighting its extensive metabolism. fda.gov The use of this compound is fundamental to obtaining the high-quality quantitative data needed to make these determinations.

Assessment of Tissue Distribution and Accumulation

The use of isotopically labeled compounds is invaluable for determining how a drug distributes throughout the body and whether it accumulates in specific tissues. While direct studies on this compound's tissue distribution are not extensively published, research on the unlabeled parent compound, ranolazine, provides a strong predictive framework.

Animal studies, particularly in rat models, have been conducted to map the distribution of ranolazine following administration. These studies reveal a wide distribution of the compound across various organs. Research has shown that the highest concentrations of ranolazine are typically found in the liver, the primary site of its metabolism. Following the liver, significant concentrations are also observed in the kidneys, heart, lungs, and spleen. This distribution pattern is consistent with the drug's metabolic and clearance pathways.

Further research has indicated that tissue concentrations of ranolazine can be influenced by factors such as gender, with female rats showing markedly higher plasma and tissue concentrations than their male counterparts. nih.gov The data from such studies are crucial for understanding the potential sites of both therapeutic action and potential toxicity. This compound is used as an internal standard in such bioanalytical studies to ensure precise quantification of the unlabeled drug in these complex biological matrices.

Table 1: Relative Distribution of Ranolazine in Rat Tissues
TissueRelative Concentration Rank
Liver1 (Highest)
Kidneys2
Heart3
Lungs4
Spleen5

Comparative Pharmacokinetics of Deuterated and Unlabeled Ranolazine in Animal Systems

A key application of deuterated compounds is to investigate the "deuterium switch"—an approach where hydrogen atoms at sites of metabolic activity are replaced with deuterium to intentionally alter a drug's pharmacokinetic profile. This is based on the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond, potentially slowing metabolic clearance and extending the drug's half-life. ingenza.com

Due to the kinetic isotope effect, it is hypothesized that this compound would exhibit a lower clearance (CL) and a higher area under the curve (AUC) compared to its non-deuterated counterpart, assuming the deuterated positions are involved in a rate-limiting metabolic step. ingenza.com This would translate to a longer half-life and increased systemic exposure. Such modifications can potentially lead to less frequent dosing and a more stable plasma concentration.

Table 2: Pharmacokinetic Parameters of Unlabeled Ranolazine in Non-Diabetic Rats (Oral Administration, 80 mg/kg)
ParameterValue (Mean ± SD)Potential Effect of Deuteration (Hypothesized)
Cmax (ng/ml)1911.25 ± 975.90Increase
AUC₀₋₁₂ (ng/ml/min)8036.50 ± 2377.93Increase
Vd (L/Kg)60.77 ± 2.32No significant change
CL (ng/ml/hr)9.91 ± 4.83Decrease
Data sourced from studies on non-diabetic rats. nih.govresearchgate.net The hypothesized effects of deuteration are based on the principles of the kinetic isotope effect. ingenza.com

Exploration of Isotope Effects on Ranolazine Metabolism and Pharmacodynamics

Analysis of Primary and Secondary Kinetic Isotope Effects on Metabolic Transformations

The metabolism of ranolazine is extensive and primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2D6 playing a lesser role. nih.gov Metabolic transformations include N-dealkylation, O-demethylation, and hydroxylation. The strategic placement of deuterium atoms in Ranolazine-D8 allows for the study of kinetic isotope effects (KIEs) on these specific pathways.

A primary KIE occurs when the C-D bond being broken is in the rate-determining step of the metabolic reaction. nih.govnih.gov For ranolazine, whose deuterated variant Ranolazine-D8 contains deuterium on the piperazine ring, a primary KIE would be expected if N-dealkylation at this ring is a rate-limiting step. esschemco.com The greater bond energy of C-D compared to C-H would slow this enzymatic process, reducing the rate of formation of N-dealkylated metabolites. This effect can be quantified in vitro using liver microsomes or recombinant CYP enzymes to measure the intrinsic clearance of the deuterated versus the unlabeled compound. exlibrisgroup.com

Deuterium Labeling as a Tracer for Carbon Flow and Pathway Branching in Biological Systems

Beyond altering reaction rates, the deuterium label in this compound serves as an excellent tracer to map the fate of the molecule in vivo. This application, known as Deuterium Metabolic Imaging (DMI) or stable isotope tracing, allows researchers to follow a labeled substrate through various metabolic pathways. nih.govescholarship.org

By administering Ranolazine-D8 and subsequently analyzing plasma, urine, and feces using high-resolution mass spectrometry, researchers can identify and quantify the full spectrum of deuterated metabolites. This technique provides a definitive map of metabolic transformations and can reveal the quantitative importance of different metabolic routes—or "pathway branching." For instance, by measuring the relative abundance of deuterated N-dealkylated metabolites versus deuterated O-demethylated metabolites, one can determine the precise flux through the CYP3A4 and CYP2D6 pathways.

This method is superior to traditional metabolite identification as it ensures that the detected metabolites originate from the administered drug, eliminating ambiguity from endogenous compounds. medchemexpress.commedchemexpress.com Such studies are critical for understanding how co-administered drugs that inhibit either CYP3A4 or CYP2D6 might shift the metabolism of ranolazine from one pathway to another, a phenomenon known as metabolic switching. nih.gov This detailed understanding of metabolic flow is essential for predicting drug-drug interactions and variability in patient response.

Quality Assurance and Reference Standard Development for Research Laboratories

Development of Ranolazine-D8 Dihydrochloride (B599025) as a Certified Reference Material (CRM) for Research

The development of Ranolazine-D8 Dihydrochloride as a Certified Reference Material (CRM) is a meticulous process designed to produce a standard of the highest purity and quality for analytical and research purposes. wikipedia.org CRMs are essential for calibrating instruments, validating analytical methods, and ensuring the traceability of measurements to internationally recognized standards. quality-pathshala.com The production of a CRM, such as this compound, follows a rigorous protocol that includes several key stages. wikipedia.org

The initial step involves the chemical synthesis of the deuterated analogue of Ranolazine (B828). This process is carefully designed to introduce deuterium (B1214612) atoms at specific, stable positions within the molecule. For a primary reference standard, a purity of 99.5% or higher is generally expected. eurofins.com Following synthesis, the material undergoes extensive purification to remove any process-related impurities and residual solvents. eurofins.com

Once purified, the candidate material undergoes comprehensive characterization and testing to establish its identity and purity. A variety of orthogonal analytical techniques are employed to ensure a thorough evaluation. These techniques may include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). eag.com

Homogeneity and stability studies are also critical components of the CRM development process. wikipedia.org Homogeneity testing ensures that the entire batch of the reference material has a uniform composition, while stability studies are conducted to determine the appropriate storage conditions and shelf life of the material.

The final stage in the development of a CRM is the certification process. This involves assigning a certified value for the purity of the material, along with a statement of uncertainty. researchgate.net This certified value is established through a metrologically valid procedure, ensuring its accuracy and reliability. wikipedia.org The comprehensive data package, including the Certificate of Analysis (CoA), provides researchers with the necessary information to use the CRM confidently in their studies. criver.com

General Stages in the Development of a Certified Reference Material
StageDescriptionKey Activities
Synthesis and PurificationCreation of the chemical compound and removal of impurities.Chemical synthesis, crystallization, chromatographic purification.
CharacterizationConfirmation of the chemical structure and identity.NMR, MS, IR spectroscopy.
Purity AssessmentQuantification of the main compound and identification of impurities.HPLC, GC, Karl Fischer titration for water content.
Homogeneity and Stability TestingEnsuring uniformity throughout the batch and determining shelf life.Statistical analysis of multiple samples from the same batch over time.
CertificationAssigning a certified purity value with an associated uncertainty.Compilation of all analytical data and issuance of a Certificate of Analysis.

Establishment of Purity and Impurity Profiles for Research-Grade Materials

The establishment of a comprehensive purity and impurity profile is a critical aspect of qualifying this compound as a research-grade material. The purity of an internal standard is of utmost importance, as even minor impurities can lead to significant issues in the development and validation of bioanalytical methods. nih.gov

A variety of analytical techniques are employed to determine the purity of Ranolazine and its deuterated analogues. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly used method for the separation and quantification of the main compound and any organic impurities. medipol.edu.tr For the detection and quantification of potential genotoxic impurities at trace levels, more sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are utilized. scirp.orgeudoxuspress.com

The impurity profile of Ranolazine can include starting materials, by-products from the synthesis, and degradation products. researchgate.net A stability-indicating method is often developed to separate the active pharmaceutical ingredient from its potential degradation products that may form under various stress conditions. medipol.edu.tr

The validation of the analytical methods used for purity and impurity determination is performed in accordance with ICH guidelines and includes parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness. scirp.orgimpactfactor.org

Analytical Techniques for Purity and Impurity Profiling of Ranolazine
Analytical TechniquePurposeTypical Impurities Detected
High-Performance Liquid Chromatography (HPLC)Quantification of Ranolazine and its organic impurities.Process-related impurities, degradation products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Trace level quantification of potential genotoxic impurities.N-Nitroso Ranolazine, other mutagenic impurities.
Gas Chromatography (GC)Determination of residual solvents.Solvents used during synthesis and purification.
Karl Fischer TitrationMeasurement of water content.Water.

Role in Inter-Laboratory Comparability and Reproducibility of Research Findings

Certified Reference Materials like this compound play a crucial role in ensuring inter-laboratory comparability and the reproducibility of research findings. chromatographyonline.com By providing a common, well-characterized standard, CRMs allow different laboratories to benchmark their analytical methods and ensure that their results are accurate and comparable to one another. quality-pathshala.com

The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy to improve the accuracy and precision of quantitative bioanalytical methods. researchgate.net These internal standards are particularly valuable in LC-MS/MS applications, where they can compensate for variability in sample preparation, instrument response, and matrix effects. nih.gov

Inter-laboratory comparison studies, also known as proficiency testing, often utilize CRMs to assess the performance of participating laboratories. lqms.com.au By analyzing the same CRM, laboratories can identify any systematic biases in their measurement processes and take corrective actions. This is essential for ensuring the reliability of data generated across different research sites, which is often a requirement in multi-center clinical trials and collaborative research projects.

The transfer of analytical methods between laboratories is another area where CRMs are invaluable. A successful method transfer requires demonstrating that the receiving laboratory can achieve the same level of accuracy and precision as the originating laboratory. gmpsop.com The use of a CRM as a benchmark material can greatly facilitate this process and provide confidence in the transferred method's performance.

Future Directions and Advanced Research Frontiers

Integration of Deuterated Ranolazine (B828) in Quantitative Metabolomics and Proteomics Workflows

The use of stable isotope-labeled compounds is a cornerstone of modern quantitative analysis in life sciences. dntb.gov.ua In metabolomics, Ranolazine-D8 Dihydrochloride (B599025) serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays. doi.org Its chemical behavior is nearly identical to the non-labeled parent drug, Ranolazine, ensuring co-elution during chromatography and similar ionization efficiency in the mass spectrometer. However, its distinct mass-to-charge (m/z) ratio allows for its clear differentiation from the endogenous analyte. This application is crucial for accurately quantifying Ranolazine and its metabolites in biological matrices like plasma, urine, and tissue homogenates, thereby providing precise pharmacokinetic data. metsol.com By correcting for sample loss during preparation and variations in instrument response, it significantly enhances the reliability and reproducibility of metabolic studies. colab.ws

In the field of proteomics, Ranolazine-D8 Dihydrochloride can be utilized in hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) workflows. HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions. chemrxiv.org By introducing Ranolazine to a protein of interest and monitoring the rate of deuterium exchange on the protein's backbone amides, researchers can identify specific binding sites and allosteric changes induced by the drug. The use of a deuterated compound like Ranolazine-D8 can provide a more nuanced understanding of drug-target engagement, helping to map the energetic landscape of the protein-ligand interaction with high spatial resolution.

Research AreaApplication of Ranolazine-D8TechniqueBenefit
Metabolomics Internal StandardLC-MSAccurate quantification of Ranolazine and its metabolites.
Proteomics Probe for Drug-Target InteractionHDX-MSMapping of binding sites and conformational changes.

Application in Imaging Mass Spectrometry for Spatial Distribution Studies in Research Models

Imaging Mass Spectrometry (MSI) is a transformative technology that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels or antibodies. mdpi.com The application of this compound in MSI studies offers a unique opportunity to map the drug's localization and its metabolic fate within specific organs and microenvironments in pre-clinical research models. After administration, tissue sections can be analyzed by techniques such as Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI.

The distinct mass signature of Ranolazine-D8 allows researchers to track its penetration and accumulation in target tissues, such as the heart, as well as in organs involved in metabolism and excretion, like the liver and kidneys. mdpi.com Furthermore, this approach can simultaneously map the distribution of known metabolites of Ranolazine, providing a comprehensive spatio-temporal profile of the drug's disposition. This is particularly valuable for correlating drug and metabolite concentrations with histological features or pathological changes within the tissue, offering profound insights into the drug's mechanism of action and potential off-target effects. mdpi.com This technique, sometimes referred to as Deuterium Metabolic Imaging (DMI) when coupled with magnetic resonance spectroscopy (MRS), can trace metabolic pathways in three dimensions. nih.govisotope.com

Imaging TechniqueResearch Model ApplicationInformation GainedPotential Impact
MALDI-MSI Cardiac tissue sectionsVisualization of Ranolazine-D8 accumulation in ischemic vs. healthy myocardium.Understanding of drug targeting and efficacy.
DESI-MSI Liver and kidney tissuesMapping of Ranolazine-D8 and its key metabolites.Insight into organ-specific metabolism and clearance.

Advancements in Automated Synthesis and High-Throughput Production of Deuterated Analogs for Drug Discovery Research

The growing demand for deuterated compounds in pharmaceutical research has spurred the development of more efficient and scalable synthesis methods. arizona.edu Traditional batch-type deuteration processes are often complex and costly. bionauts.jp Recent advancements in automated flow chemistry are revolutionizing the production of deuterated analogs like Ranolazine-D8. colab.ws Flow synthesis systems offer significant advantages, including enhanced reaction control, improved safety, and higher yields. bionauts.jp These systems can perform deuteration reactions at ambient temperature and pressure, minimizing waste and avoiding the use of hazardous reagents like deuterium gas. bionauts.jp

High-throughput synthesis platforms enable the rapid creation of a library of deuterated analogs, where deuterium is incorporated at various positions within the molecule. This allows for the systematic investigation of the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes at that specific site. nih.gov By generating and screening multiple deuterated versions of a lead compound, researchers can identify candidates with improved pharmacokinetic profiles, such as reduced metabolic clearance and longer half-life. doi.orgnih.gov This high-throughput approach accelerates the drug discovery process by efficiently optimizing the metabolic stability of new chemical entities. metsol.com

Synthesis TechnologyKey AdvantageApplication in Drug Discovery
Automated Flow Chemistry High efficiency, safety, and scalability. bionauts.jpLarge-scale production of Ranolazine-D8 for pre-clinical studies.
High-Throughput Platforms Rapid generation of diverse deuterated analogs.Systematic screening for metabolically stable drug candidates.

Novel Approaches for Studying Drug-Drug Interactions and Metabolic Phenotyping in Pre-clinical Models Using this compound

Ranolazine is known to be a substrate for cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, leading to a significant potential for drug-drug interactions (DDIs). researchgate.net this compound provides a powerful tool for dissecting these interactions in pre-clinical models. In a typical "cocktail" study, Ranolazine-D8 can be co-administered with a test compound. By using LC-MS to track the metabolic fate of the deuterated drug, researchers can precisely quantify the extent to which the co-administered drug inhibits or induces the metabolism of Ranolazine. The mass difference ensures that the analysis is not confounded by other compounds, providing clear and unambiguous data on the specific metabolic pathways affected.

This methodology also extends to metabolic phenotyping. The rate at which an individual or an animal model metabolizes a drug can vary significantly due to genetic polymorphisms in metabolic enzymes. nih.gov By administering a microdose of Ranolazine-D8 and measuring the ratio of the parent drug to its metabolites in plasma or urine over time, researchers can classify subjects as poor, intermediate, extensive, or ultra-rapid metabolizers for the associated CYP pathways. nih.gov This stable isotope-based approach offers a safe and precise method for pre-clinical phenotyping, which is essential for personalizing medicine and understanding variability in drug response. metsol.comnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing and characterizing Ranolazine-D8 Dihydrochloride for research use?

  • Methodological Answer : Synthesis of deuterated compounds like this compound requires precise isotopic labeling at specific positions (e.g., eight deuterium atoms) to ensure metabolic stability and traceability in pharmacokinetic studies. Characterization involves nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) to confirm deuterium incorporation (>98% isotopic purity) and structural integrity. Researchers should validate batch-to-batch consistency using certificates of analysis (COA) and ensure compliance with safety data sheet (SDS) guidelines for handling .

Q. How does the deuterium substitution in this compound influence its pharmacokinetic properties compared to the non-deuterated form?

  • Methodological Answer : Deuterium labeling slows metabolic degradation via the kinetic isotope effect (KIE), extending the half-life of Ranolazine-D8 in vivo. To assess this, comparative studies using LC-MS can quantify parent drug and metabolite ratios in plasma samples from animal models. Controls should include non-deuterated Ranolazine Dihydrochloride (IC50: 6 µM for late sodium current inhibition) to isolate isotope-specific effects .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve discrepancies in this compound's effects on ion channels across different cellular models?

  • Methodological Answer : Discrepancies may arise from model-specific expression of sodium channel isoforms (e.g., Nav1.5 in cardiomyocytes vs. neuronal variants). Use patch-clamp electrophysiology to measure late sodium current (INa-L) inhibition in heterologous systems (e.g., HEK293 cells expressing human Nav1.5) and primary cardiomyocytes. Include Ranolazine-D5 (another deuterated analog) as a comparator to differentiate isotope effects from batch variability .

Q. How can researchers validate the specificity of this compound in modulating late sodium currents without confounding effects on other ion channels?

  • Methodological Answer : Employ a panel of ion channel assays (e.g., hERG for potassium channels, Cav1.2 for calcium channels) to rule off-target effects. For example, Ranolazine-D8 should retain selectivity for INa-L (IC50: ~6 µM) without significant inhibition of IKr (IC50: 12 µM). Use pharmacological blockers like tetrodotoxin (TTX) to isolate sodium current contributions .

Q. What analytical approaches are critical for detecting and quantifying this compound in complex biological matrices during metabolic studies?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with isotopic peak differentiation is essential to distinguish Ranolazine-D8 from endogenous metabolites. Stable isotope-labeled internal standards (e.g., Ranolazine-13C analogs) improve quantification accuracy in tissues with high lipid content. Validate methods using FDA bioanalytical guidelines for precision, sensitivity (LOQ ≤ 1 ng/mL), and matrix effect compensation .

Q. How should researchers design experiments to investigate the isotopic effect of this compound on drug-drug interactions (DDIs) in vitro?

  • Methodological Answer : Use human liver microsomes (HLMs) or cytochrome P450 (CYP) isoform-specific assays (e.g., CYP3A4, CYP2D6) to compare metabolic inhibition/induction between deuterated and non-deuterated forms. Co-incubate with probe substrates (e.g., midazolam for CYP3A4) and measure metabolite formation via LC-MS/MS. Statistical analysis (e.g., two-way ANOVA) can identify significant isotope-mediated DDIs .

Data Analysis and Interpretation

Q. How can contradictory findings in this compound’s efficacy across preclinical species be reconciled?

  • Methodological Answer : Species differences in sodium channel isoform expression and metabolic enzymes (e.g., rodent vs. human CYP3A4 activity) may explain efficacy variations. Conduct cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling with allometric scaling. Include tissue distribution studies to correlate drug exposure with target engagement (e.g., INa-L inhibition in cardiac tissue) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) can quantify EC50/IC50 values for toxicity endpoints (e.g., mitochondrial dysfunction). Use Bayesian hierarchical models to account for inter-animal variability in long-term toxicity assays. Pair with metabolomics profiling to identify biomarkers of adverse effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.